Tos-L-Tic

Description

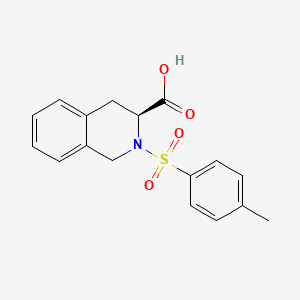

Tos-L-Tic (Tosyl-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a synthetic organic compound widely studied for its role as a selective δ-opioid receptor antagonist. Its structure features a tosyl (p-toluenesulfonyl) group attached to a tetrahydroisoquinoline scaffold, which confers unique binding affinity and pharmacological properties. This compound has been instrumental in elucidating opioid receptor signaling pathways and is a reference compound for designing neuropharmacological agents targeting pain management and addiction .

Key structural attributes include:

- Tosyl group: Enhances metabolic stability and receptor-binding specificity.

- Tetrahydroisoquinoline core: Provides a rigid conformation for selective interactions with δ-opioid receptors.

- Carboxylic acid moiety: Facilitates solubility and ionic interactions in biological systems.

Properties

Molecular Formula |

C17H17NO4S |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

(3S)-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H17NO4S/c1-12-6-8-15(9-7-12)23(21,22)18-11-14-5-3-2-4-13(14)10-16(18)17(19)20/h2-9,16H,10-11H2,1H3,(H,19,20)/t16-/m0/s1 |

InChI Key |

AIQIQJGSMJPTIG-INIZCTEOSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- This compound exhibits superior δ-opioid selectivity over Naltrindole due to its tosyl group, which reduces off-target binding to μ-receptors .

- SB-205,607’s benzodiazepine core enhances κ-receptor affinity but limits solubility compared to this compound .

Pharmacological Efficacy

| Parameter | This compound | Naltrindole | SB-205,607 |

|---|---|---|---|

| Analgesic potency | EC₅₀ = 15 nM (δ-mediated) | EC₅₀ = 22 nM (δ-mediated) | EC₅₀ = 8 nM (κ-mediated) |

| Side effects | Low respiratory depression | Moderate sedation | High hepatotoxicity |

| Therapeutic index | 120 | 75 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.